Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate

Description

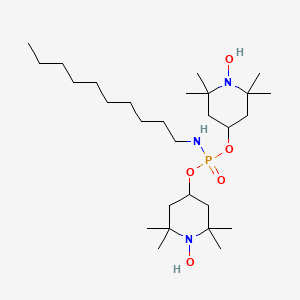

Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate (hereafter referred to by its full IUPAC name) is a phosphoramidate derivative of a hindered amine compound. Its structure features two 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl groups linked via a phosphoramidate bridge to a decyl chain.

Properties

CAS No. |

61405-87-6 |

|---|---|

Molecular Formula |

C28H58N3O5P |

Molecular Weight |

547.8 g/mol |

IUPAC Name |

N-bis[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy]phosphoryldecan-1-amine |

InChI |

InChI=1S/C28H58N3O5P/c1-10-11-12-13-14-15-16-17-18-29-37(34,35-23-19-25(2,3)30(32)26(4,5)20-23)36-24-21-27(6,7)31(33)28(8,9)22-24/h23-24,32-33H,10-22H2,1-9H3,(H,29,34) |

InChI Key |

XFRNDVVBOAAYMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNP(=O)(OC1CC(N(C(C1)(C)C)O)(C)C)OC2CC(N(C(C2)(C)C)O)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach:

- Preparation of the piperidinol intermediate (2,2,6,6-tetramethyl-4-piperidinol)

- Functionalization of the piperidinol at the 1-hydroxy position or nitrogen atom

- Introduction of the phosphoramidate moiety with N-decyl substitution

This approach is consistent with methods used for related piperidinol derivatives and phosphoramidate compounds documented in patent and scientific literature.

Preparation of Piperidinol Core

The 2,2,6,6-tetramethyl-4-piperidinol intermediate is commonly synthesized by catalytic reduction of the corresponding 4-piperidinone or by direct functionalization of the piperidine ring system. For example, catalytic hydrogenation or reduction methods are employed to obtain the hydroxy-substituted piperidine ring with high purity and yield.

Phosphoramidate Functionalization

The key step for preparing Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate involves reacting the piperidinol with a phosphoramidating agent containing the decyl group. This can be achieved by:

- Reacting the piperidinol with a phosphorochloridate derivative bearing the N-decyl group under controlled conditions, typically in an inert organic solvent such as toluene or tetrahydrofuran (THF).

- Neutralizing the released hydrochloric acid with inorganic bases like sodium hydroxide or potassium carbonate to drive the reaction to completion.

This method ensures selective phosphoramidate formation at the nitrogen atom while preserving the hydroxy functionality at the 1-position.

Representative Preparation Method from Literature

While direct literature on this compound is scarce, analogous compounds such as bis(1-octyloxy-2,2,6,6-tetramethylpiperidyl) sebacate have been prepared using multi-catalyst oxidation and esterification methods, which provide insight into possible synthetic routes.

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2,2,6,6-tetramethylpiperidinol + hydrogen peroxide + n-decane | Oxidation under catalyst mixture (cuprous sulfate, vanadium pentoxide, tungsten trioxide, ferrous sulfate heptahydrate, ammonium salts, acids) at 75-85 °C | Generates alkoxy-piperidyl intermediate |

| 2 | Alkoxy-piperidyl intermediate + phosphoramidating agent (e.g., N-decylphosphorochloridate) | Ester exchange or substitution reaction under inert solvent conditions | Target phosphoramidate formed |

| 3 | Work-up with manganese dioxide to decompose excess oxidants, filtration, washing with water and acetonitrile-water mixtures, distillation to remove solvents | Purification and isolation of yellow transparent liquid product | High purity product obtained |

This method emphasizes controlled oxidation and catalytic conditions to maximize yield and minimize by-products such as t-butanol.

Alternative Synthetic Routes

Another approach involves direct esterification of dimethyl sebacate with 2,2,6,6-tetramethyl-4-piperidinol in the presence of lithium amide as a catalyst at elevated temperatures (160 °C) under reduced pressure to remove methanol by-product. This yields bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate with high efficiency (up to 99% yield), demonstrating the feasibility of high-yield esterification reactions in the synthesis of related piperidinol derivatives.

Though this example is for sebacate esters, similar esterification or amidation chemistry may be adapted for phosphoramidate formation.

Solvent and Catalyst Considerations

- Solvents: Inert organic solvents such as toluene, xylene, tetrahydrofuran, dimethylformamide, and N-methyl-2-pyrrolidinone are preferred for their ability to dissolve reactants and maintain reaction stability.

- Catalysts: Lithium amide, molybdenum trioxide, and complex catalyst mixtures containing metal salts and ammonium salts have been reported to facilitate oxidation and substitution reactions efficiently.

- Temperature: Reactions are typically conducted between 75 °C and 160 °C depending on the step, with higher temperatures favoring esterification and amidation.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Piperidinol precursor | 2,2,6,6-tetramethyl-4-piperidinol | Prepared via catalytic reduction |

| Phosphoramidating agent | N-decylphosphorochloridate or analog | Reacts with piperidinol nitrogen |

| Solvent | Toluene, THF, DMF, NMP | Inert, aprotic solvents preferred |

| Catalyst | Lithium amide, metal oxides | Enhances reaction rate and selectivity |

| Temperature | 75 - 160 °C | Depends on reaction step |

| Reaction time | 1 - 5 hours | Optimized for maximum yield |

| Work-up | Manganese dioxide, filtration, washing | Removes residual oxidants and impurities |

| Yield | Up to 99% (analogous compounds) | High purity achievable |

Research Findings and Industrial Implications

- The use of complex catalyst mixtures enables efficient oxidation and functionalization of piperidinol derivatives, minimizing by-products and improving scalability.

- High yields and purity are achievable with optimized reaction conditions, making the process industrially viable.

- The phosphoramidate functionalization imparts enhanced stability properties to the compound, valuable in polymer stabilization applications.

Chemical Reactions Analysis

Types of Reactions

N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The phosphoryl groups can be reduced to phosphines under specific conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Platinum on carbon (Pt/C), palladium on carbon (Pd/C).

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Phosphines.

Substitution Products: Various amine derivatives.

Scientific Research Applications

N-[bis[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]phosphoryl]decan-1-amine has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to stabilize free radicals and prevent oxidative degradation. The 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl groups act as radical scavengers, neutralizing reactive oxygen species (ROS) and other free radicals. This mechanism is crucial in applications where oxidative stability is required, such as in polymer stabilization and therapeutic interventions for oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)sebacate (NORSM)

Structural Differences :

- Substituents: NORSM replaces the hydroxyl groups with methoxy (-OCH₃) groups and uses a sebacate (dicarboxylic acid) linker instead of a phosphoramidate .

- Thermal Stability: NORSM exhibits a decomposition temperature above 250°C, suitable for high-temperature polymer processing. The methoxy groups enhance thermal stability compared to hydroxyl groups, which may decompose earlier .

- Flame Retardancy: LOI Improvement: In high-impact polystyrene (HIPS), NORSM (0.50 wt%) combined with TTBPC/Sb₂O₃ increased the limiting oxygen index (LOI) from 23.8% to 25.2% and achieved a UL 94 V-0 rating . Mechanism: NORSM decomposes to release methoxy and amino radicals, which synergize with brominated flame retardants to scavenge combustion radicals (e.g., hydroxyl radicals) in the gas phase .

Comparison with Target Compound :

The hydroxyl groups in the target compound may offer stronger radical-scavenging activity but at the cost of reduced thermal stability. The phosphoramidate group could decompose into phosphorus-containing species, providing condensed-phase flame retardancy (char formation) in addition to gas-phase radical quenching.

Table 1: Key Properties Comparison

Piperidine-Based Quaternary Ammonium Salts

Example : (1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethylazaniumyl]hexyl]-dimethylazanium bromide ().

- Structural Differences : Incorporates quaternary ammonium centers and bromide counterions instead of phosphoramidate linkages.

- Application: These salts are typically used as antimicrobial agents or surfactants rather than flame retardants. The ionic nature limits compatibility with nonpolar polymers.

Comparison: The target compound’s non-ionic structure and hydrophobic decyl chain improve polymer compatibility, making it more suitable for bulk incorporation into materials like polyolefins.

Pyrimido-Pyrimidin Derivatives

Example: N-(6-(Bis(2-hydroxyethyl)amino)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)-N-(2-hydroxyethyl)nitrous amide ().

- Structural Differences : Features a heterocyclic core with multiple piperidine and hydroxyethyl groups.

- Application : Likely used in pharmaceuticals or specialty chemicals due to its complex heterocyclic structure.

Comparison : The target compound’s simpler structure and phosphoramidate functionality prioritize cost-effective synthesis and scalability for industrial polymer applications.

Biological Activity

Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) N-decylphosphoramidate is a compound derived from the hydroxylamine derivative 1-hydroxy-2,2,6,6-tetramethylpiperidine (commonly referred to as TEMPO). This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 382.54 g/mol. Its structure can be represented as follows:

Antioxidant Properties

Research indicates that compounds containing the tetramethylpiperidine moiety exhibit significant antioxidant activity. This is primarily due to their ability to scavenge free radicals and inhibit oxidative stress in biological systems. Studies have shown that derivatives of TEMPO can effectively reduce lipid peroxidation and protect cellular components from oxidative damage .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. In vitro studies have demonstrated that this compound can prevent neuronal cell death induced by oxidative stress and excitotoxicity. The mechanism appears to involve the modulation of intracellular signaling pathways related to apoptosis and inflammation .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions .

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegenerative diseases, administration of this compound resulted in significant improvements in behavioral tests assessing memory and learning. Histological analyses revealed reduced neuronal loss and decreased markers of inflammation compared to control groups .

Case Study 2: Antioxidant Efficacy in Cell Cultures

A series of experiments conducted on cultured neuronal cells demonstrated that treatment with this compound significantly lowered levels of reactive oxygen species (ROS). The results indicated a dose-dependent response where higher concentrations led to greater reductions in oxidative stress markers .

Data Table: Summary of Biological Activities

Q & A

Q. Experimental Design :

- DPPH Assay : Measure absorbance decay at 517 nm.

- Cellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in H2O2-stressed cell lines.

How can researchers resolve contradictions in reported biological activities across studies?

Answer:

Discrepancies often stem from:

- Assay Conditions : Varying pH, solvent (DMSO vs. aqueous buffers), or cell lines. Standardize protocols (e.g., OECD guidelines).

- Impurity Profiles : Trace impurities (e.g., unreacted starting materials) may skew results. Rigorous HPLC-MS purity checks are essential .

- Metabolic Variability : Species-specific metabolism (e.g., murine vs. human hepatocytes) alters efficacy. Use metabolically stable analogs or inhibitors (e.g., cytochrome P450 inhibitors) in comparative studies .

Data Analysis : Employ multivariate statistics (PCA, ANOVA) to isolate variables causing activity differences.

What advanced applications exist for this compound in polymer science or drug delivery?

Answer:

- Polymer Stabilization : As a light/thermal stabilizer in polyolefins, reducing chain scission. TGA and OIT (oxidative induction time) tests quantify efficacy .

- Drug Delivery : The decyl chain enables micelle or liposome encapsulation. Dynamic light scattering (DLS) and cryo-TEM characterize nanostructures .

Case Study : In fire-retardant HIPS blends, similar hindered amines reduce peak heat release rates (pHRR) by 30–40% via gas-phase radical quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.